2-Isopropyl-5-methyl-4-(p-tolyl)oxazole
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Overview
Description
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a heterocyclic compound belonging to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, followed by oxidative aromatization to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of oxazoles, including this compound, often employs flow synthesis techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization process . This approach offers advantages such as improved safety, higher yields, and reduced need for purification.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Oxazole: The parent compound of the oxazole family, characterized by a five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: A structural isomer of oxazole, with the oxygen and nitrogen atoms in different positions.
1,2,4-Oxadiazole: A related heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: The presence of isopropyl, methyl, and p-tolyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-methyl-4-(4-methylphenyl)-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H17NO/c1-9(2)14-15-13(11(4)16-14)12-7-5-10(3)6-8-12/h5-9H,1-4H3 |
InChI Key |
ZVYCECDXXAZVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=N2)C(C)C)C |
Origin of Product |
United States |
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